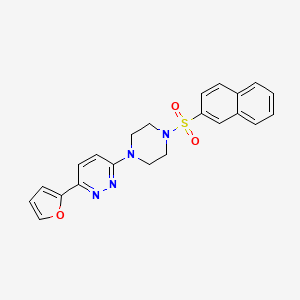

3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-(furan-2-yl)-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c27-30(28,19-8-7-17-4-1-2-5-18(17)16-19)26-13-11-25(12-14-26)22-10-9-20(23-24-22)21-6-3-15-29-21/h1-10,15-16H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBJLAJDJNGVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine core, a furan ring, and a piperazine moiety attached to a naphthalene sulfonyl group. This unique configuration is thought to contribute to its diverse biological activities.

1. Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the naphthalene sulfonyl group has been linked to enhanced cytotoxic effects against various cancer cell lines:

These results suggest that the compound could be effective in targeting specific cancer types, potentially leading to further development as an anticancer agent.

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. The structure-activity relationship (SAR) analysis indicates that modifications to the furan and piperazine moieties can influence efficacy:

These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-negative bacteria.

3. Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Research has shown that piperazine derivatives can exhibit anxiolytic and antidepressant activities:

| Activity Type | Effectiveness (compared to control) | Reference |

|---|---|---|

| Anxiolytic | Significant reduction in anxiety-like behavior in animal models | |

| Antidepressant | Improved mood scores in depression models |

This opens avenues for exploring the compound's role in treating mood disorders.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that This compound exhibited selective cytotoxicity against A431 cells, with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacteria and fungi. The results showed promising activity against Pseudomonas aeruginosa, with an MIC value of 16 µg/mL, suggesting its potential use in treating infections caused by this pathogen.

Comparison with Similar Compounds

Key Structural Differences and Implications

The table below compares the target compound with structurally related pyridazine/piperazine derivatives:

Functional Group Analysis

- Naphthalene Sulfonyl vs. Fluorophenyl/Phenoxy Groups: The naphthalene sulfonyl group in the target compound is bulkier and more polar than fluorophenyl or phenoxy substituents in analogues. This may improve solubility and hydrogen-bonding interactions compared to the lipophilic 2-fluorophenyl group in or the chlorophenoxy group in .

- Furan vs. In contrast, chloro or ketone groups (e.g., in ) may prioritize electrophilic interactions or metabolic stability.

- Piperazine Linkers : The target compound lacks a propyl or flexible linker seen in , which could reduce conformational flexibility but increase rigidity for target specificity.

Q & A

Q. What are the critical synthetic pathways and reaction conditions for synthesizing 3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyridazine core via cyclization of diaminomaleonitrile with furan-2-carbaldehyde derivatives under acidic conditions.

- Step 2: Introduction of the piperazine-sulfonyl group via nucleophilic substitution, using naphthalene-2-sulfonyl chloride and a piperazine derivative in anhydrous DMF at 80–100°C .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by -NMR and LC-MS to confirm structural integrity . Key conditions to optimize include solvent polarity, temperature control during sulfonylation, and stoichiometric ratios to minimize by-products like unreacted sulfonyl chlorides .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): - and -NMR are critical for confirming the furan, pyridazine, and sulfonamide-piperazine moieties. Aromatic protons in the naphthalene ring appear as multiplet signals at δ 7.5–8.5 ppm, while the piperazine protons resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry (LC-MS/HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 475.14) and detects impurities .

- X-ray Crystallography: Resolves stereochemical ambiguities, though crystallization challenges may require co-crystallization agents like acetic acid .

Q. What structural features dictate its chemical reactivity?

- The sulfonamide group undergoes nucleophilic substitution (e.g., with amines) or oxidation (e.g., to sulfonic acids under strong oxidizing agents like KMnO) .

- The furan ring is prone to electrophilic aromatic substitution (e.g., nitration, halogenation) but sensitive to strong acids .

- The piperazine moiety facilitates hydrogen bonding with biological targets, influencing solubility and receptor interactions .

Advanced Research Questions

Q. How can researchers optimize the nucleophilic substitution step for the piperazine-sulfonyl moiety to improve yield?

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfonyl chloride reactivity.

- Catalysis: Add triethylamine (1.2 eq) to scavenge HCl and accelerate reaction kinetics .

- Temperature Control: Maintain 80–90°C to balance reaction rate and by-product formation. Yield improvements (from 60% to 85%) are achievable by incremental reagent addition .

- By-Product Analysis: Monitor unreacted intermediates via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can contradictions in reported biological activities of pyridazine-sulfonamide derivatives be resolved?

- Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., naphthalene vs. chlorophenyl sulfonyl groups) on target affinity. For example, naphthalene groups enhance hydrophobic interactions with enzyme pockets, while electron-withdrawing groups (e.g., -Cl) alter metabolic stability .

- Standardized Assays: Replicate studies under uniform conditions (e.g., ATPase inhibition assays at pH 7.4, 37°C) to isolate structural contributions from experimental variability .

Q. What methodologies assess the metabolic stability and toxicity profile of this compound?

- In Vitro Hepatic Microsome Assays: Incubate with rat or human liver microsomes (37°C, NADPH cofactor) to identify major metabolites via LC-MS/MS. The furan ring may oxidize to cytotoxic cis-enediones, requiring glutathione trapping assays to evaluate detoxification pathways .

- Cytotoxicity Screening: Use MTT assays on HEK-293 or HepG2 cells to determine IC values. Piperazine derivatives often show low cytotoxicity (<10 μM) but require dose-dependent validation .

Q. How can reaction intermediates and by-products be systematically identified during synthesis?

- High-Resolution Mass Spectrometry (HRMS): Detects low-abundance intermediates (e.g., uncyclized pyridazine precursors) with ppm-level accuracy .

- Reaction Monitoring via -NMR: Track real-time changes in proton environments (e.g., disappearance of sulfonyl chloride protons at δ 3.8 ppm) .

- HPLC-PDA: Quantify by-products using a C18 column and UV detection at 254 nm. Adjust gradient elution (e.g., 30%→70% acetonitrile in 20 min) to resolve polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.